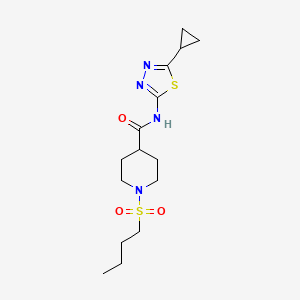

![molecular formula C18H22N6 B5472093 N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5472093.png)

N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The reaction mixture after cooling was poured into ice water, formed solid was filtrated, and recrystallized from toluene to afford the compound .Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine core of the compound occupies the ATP binding pocket and binds with Met477, Glu475, and Thr474 residues . The “warhead” acrylamide formed a hydrogen bond with the backbone amine of Cys-481 residue and formed a covalent bond with the sulfur atom of Cys-481 .Chemical Reactions Analysis

A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical and Chemical Properties Analysis

The compound has a molecular weight of 135.1267 . The calculated composition for C16H13N5 is C, 69.80; H, 4.76; N, 25.44 .Mecanismo De Acción

Direcciones Futuras

Pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Therefore, future research could focus on exploring these dual activities and optimizing for anti-infection effects alongside antitumor efficacy.

Propiedades

IUPAC Name |

N-[(3S)-1-benzylpyrrolidin-3-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-13-20-17(16-10-19-23(2)18(16)21-13)22-15-8-9-24(12-15)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,20,21,22)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMHTPFZZAQDND-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C=NN(C2=N1)C)N[C@H]3CCN(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(1-hydroxycyclohexyl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5472011.png)

![(E)-3-(3-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5472016.png)

![9-(methoxyacetyl)-4-(2-methoxy-4-methylbenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5472034.png)

![3-methyl-7-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5472050.png)

![3-(4-chlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5472054.png)

![4-[(1-methyl-1H-indol-3-yl)acetyl]-2-morpholinecarboxylic acid](/img/structure/B5472060.png)

![3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine](/img/structure/B5472065.png)

![1,9-dimethyl-4-(quinolin-8-ylcarbonyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5472081.png)

![1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea](/img/structure/B5472088.png)

![N-(naphthalen-2-yl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B5472090.png)

![N-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5472100.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5472103.png)